molecular formula C12H9Br2NO2 B12921595 Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- CAS No. 92751-35-4

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-

Cat. No.: B12921595
CAS No.: 92751-35-4
M. Wt: 359.01 g/mol
InChI Key: IOLRZTMTASEVCI-UHFFFAOYSA-N
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Description

. This compound is characterized by its pyrrole ring substituted with bromine atoms at positions 3 and 4, and a phenylethyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- typically involves the bromination of maleimide derivatives. One common method includes the reaction of maleic anhydride with p-aminoacetophenone to form the intermediate, which is then brominated using bromine to yield the final product . The reaction conditions often involve the use of solvents like methanol and require careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Pyrrole-2,5-dione derivatives, particularly those substituted with bromine and phenylethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- , focusing on its anti-inflammatory, antibacterial, and anticancer activities as well as its interaction with biological molecules.

Chemical Structure and Synthesis

The compound Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has the following structural formula:

C12H10Br2N2O2\text{C}_{12}\text{H}_{10}\text{Br}_2\text{N}_2\text{O}_2

This compound can be synthesized through various methods involving the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with phenylethylamine derivatives. The synthesis typically involves refluxing the reactants in an appropriate solvent to yield the desired product.

1. Anti-inflammatory Activity

Research has demonstrated that pyrrole derivatives exhibit significant anti-inflammatory properties. In studies involving human peripheral blood mononuclear cells (PBMCs), compounds similar to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 1: Anti-inflammatory Effects of Pyrrole Derivatives

CompoundConcentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
2a102530
2b505055
3c 100 85 80

The most pronounced effects were observed at higher concentrations (100 µg/mL), where significant inhibition was noted compared to standard anti-inflammatory agents like ibuprofen .

2. Antibacterial Activity

The antibacterial efficacy of pyrrole derivatives has been assessed against various strains including Staphylococcus aureus and Escherichia coli. The broth microdilution method revealed that these compounds possess broad-spectrum antibacterial activity.

Table 2: Antibacterial Efficacy of Pyrrole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that Pyrrole-2,5-dione derivatives can be potent agents against common bacterial pathogens .

3. Anticancer Activity

Pyrrole derivatives have also shown promise as anticancer agents. For instance, compounds structurally related to Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- were evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

CompoundCell LineGI50 (µM)
3c HepG-20.5
3d MCF-70.8
3e HCT1161.0

The compound exhibited significant growth inhibition in liver and breast cancer cell lines compared to doxorubicin, a standard chemotherapeutic agent .

The biological activity of Pyrrole-2,5-dione derivatives is largely attributed to their ability to interact with critical biological targets such as protein kinases and lipid membranes:

  • Tyrosine Kinase Inhibition: Some pyrrole derivatives have been identified as potential inhibitors of tyrosine kinases like EGFR and VEGFR2. Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding sites on these receptors .
  • Membrane Interaction: The interaction with lipid bilayers leads to changes in membrane properties such as increased conductance and capacitance, indicating potential intercalation into the membrane which may disrupt cellular processes .

Case Studies

Several case studies highlight the effectiveness of pyrrole derivatives in preclinical models:

  • A study demonstrated that a related compound significantly reduced tumor growth in a rat model of chemically induced colon cancer .
  • Another investigation reported that specific pyrrole derivatives exhibited antioxidant properties alongside their anticancer effects, suggesting a multifaceted mechanism of action that could enhance therapeutic efficacy .

Properties

CAS No.

92751-35-4

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

3,4-dibromo-1-(2-phenylethyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

IOLRZTMTASEVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br

Origin of Product

United States

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